2-(2-Chloro-5-(trifluoromethyl)phenyl)ethanamine
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Overview
Description
2-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-amine is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and an amine group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-amine involves the reaction of 2-chloro-5-(trifluoromethyl)benzaldehyde with an appropriate amine source. The reaction typically proceeds under mild conditions, often using a reducing agent such as sodium borohydride to facilitate the formation of the amine group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction Reactions: The compound can be reduced to form different amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of different amine derivatives.
Scientific Research Applications
2-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of advanced materials with specific properties, such as enhanced thermal stability and chemical resistance.
Biological Studies: It serves as a probe in biological studies to understand the interaction of similar compounds with biological targets.
Mechanism of Action
The mechanism of action of 2-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amine group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-(trifluoromethyl)phenol
- 2-chloro-5-(trifluoromethyl)pyridine
- 2-chloro-5-(trifluoromethyl)benzoic acid
Uniqueness
2-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-amine is unique due to the presence of both a chloro and a trifluoromethyl group on the benzene ring, which imparts distinct chemical properties. The combination of these functional groups with an amine group makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C9H9ClF3N |
---|---|
Molecular Weight |
223.62 g/mol |
IUPAC Name |
2-[2-chloro-5-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H9ClF3N/c10-8-2-1-7(9(11,12)13)5-6(8)3-4-14/h1-2,5H,3-4,14H2 |
InChI Key |
UYPIWTPAPWTKBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CCN)Cl |
Origin of Product |
United States |
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